Methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the tricyclic indole . Further steps involve the reaction with dihydrofuran to form the desired tetrahydrofuran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing reaction time and waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules share structural similarities and biological activities.
Isoindole Derivatives: Other isoindole derivatives with different substituents may exhibit similar chemical properties and reactivity.
Uniqueness
Methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 2-methyl-8-oxo-3-phenyl-5,5a,6,7-tetrahydrofuro[2,3-e]isoindole-4-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-10-14(11-6-4-3-5-7-11)16-13(19(22)23-2)8-12-9-20-18(21)15(12)17(16)24-10/h3-7,12H,8-9H2,1-2H3,(H,20,21) |
InChI Key |
ISMKXIPSBJYMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CC3CNC(=O)C3=C2O1)C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.